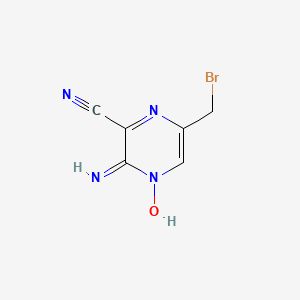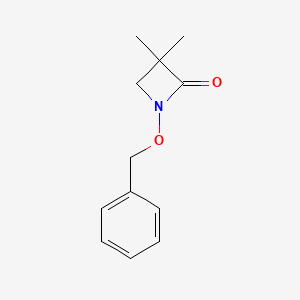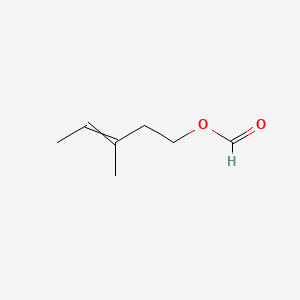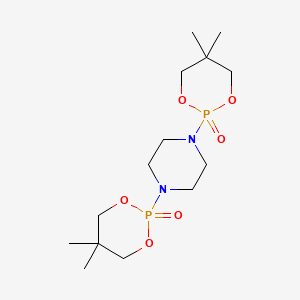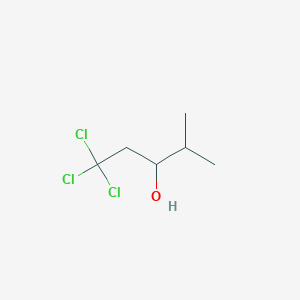![molecular formula C30H30N5NaO5S B14467361 Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt CAS No. 68227-59-8](/img/structure/B14467361.png)
Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt typically involves the following steps:
Sulfonation of Benzene: The initial step involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Nitrobenzenes, halobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways . The methoxy groups enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar in structure but lacks the azo and methoxy groups, resulting in different chemical properties and applications.
Benzenesulfonic acid, 4-methyl-, ethyl ester: Contains an ethyl ester group instead of the complex azo and methoxy substituents, leading to different reactivity and uses.
Uniqueness
The presence of multiple azo and methoxy groups in Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt imparts unique chemical properties, such as enhanced solubility, stability, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
68227-59-8 |
|---|---|
Molekularformel |
C30H30N5NaO5S |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
sodium;4-[[N-ethyl-4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C30H31N5O5S.Na/c1-5-35(20-22-10-16-25(17-11-22)41(36,37)38)24-14-12-23(13-15-24)31-34-28-18-21(2)27(19-30(28)40-4)33-32-26-8-6-7-9-29(26)39-3;/h6-19H,5,20H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChI-Schlüssel |
YMRAMVRMBXYDLG-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=C(C=C(C(=C3)C)N=NC4=CC=CC=C4OC)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



